(S)-Malaoxon

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

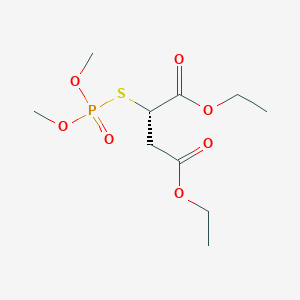

(S)-malaoxon is a diethyl 2-[(dimethoxyphosphoryl)thio]succinate that is the S-enantiomer of malaoxon. It is an enantiomer of a (R)-malaoxon.

Aplicaciones Científicas De Investigación

Toxicological Research

Mechanism of Action

(S)-Malaoxon primarily acts as an inhibitor of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system and potential neurotoxic effects. Studies have shown that this compound is significantly more toxic than its parent compound, malathion, with acute oral LD50 values reported at 50 mg/kg in rats .

Case Study: Human Health Risk Assessment

A human health risk assessment utilizing a physiologically based pharmacokinetic-pharmacodynamic (PBPK-PD) model has been developed to simulate the absorption, distribution, metabolism, and excretion (ADME) of both malathion and this compound. This model predicts human points of departure (PODs) based on AChE inhibition levels across various exposure scenarios. The results indicated that the risk estimates for infants were notably higher than for adults, emphasizing the need for protective measures in vulnerable populations .

Environmental Impact Studies

Bioaccumulation and Toxicity

Research indicates that this compound poses a significant risk to aquatic organisms due to its toxicity. Its persistence in the environment can lead to bioaccumulation in food chains, affecting not only target pest species but also non-target organisms. Studies have documented its effects on various aquatic species, highlighting the importance of monitoring its levels in water bodies post-application of malathion .

Pharmacological Research

Potential as a Biomarker

The cytochrome P450 enzymes CYP1A2 and CYP2B6 have been identified as key players in the bioactivation of malathion to this compound. This metabolic pathway suggests that these enzymes could serve as biomarkers for susceptibility to organophosphate-induced toxicity. Understanding individual variations in these enzymes can aid in assessing risks associated with exposure to organophosphates like malathion .

Summary of Findings

| Application Area | Key Insights |

|---|---|

| Toxicology | Inhibition of AChE leads to neurotoxic effects; acute toxicity significantly higher than malathion. |

| Environmental Science | Risk to aquatic life; potential for bioaccumulation and long-term ecological effects. |

| Pharmacology | CYP1A2 and CYP2B6 as biomarkers for susceptibility; variability in metabolism affects toxicity risk. |

Propiedades

Fórmula molecular |

C10H19O7PS |

|---|---|

Peso molecular |

314.29 g/mol |

Nombre IUPAC |

diethyl (2S)-2-dimethoxyphosphorylsulfanylbutanedioate |

InChI |

InChI=1S/C10H19O7PS/c1-5-16-9(11)7-8(10(12)17-6-2)19-18(13,14-3)15-4/h8H,5-7H2,1-4H3/t8-/m0/s1 |

Clave InChI |

WSORODGWGUUOBO-QMMMGPOBSA-N |

SMILES isomérico |

CCOC(=O)C[C@@H](C(=O)OCC)SP(=O)(OC)OC |

SMILES canónico |

CCOC(=O)CC(C(=O)OCC)SP(=O)(OC)OC |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.